![molecular formula C11H13N5O B2714651 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-16-3](/img/structure/B2714651.png)
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
Übersicht
Beschreibung
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, and a bicyclic oxa-azabicycloheptane ring system, which imparts unique chemical properties.
Wirkmechanismus
Target of Action
The primary target of the compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby inhibiting its enzymatic activity . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[22In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Action Environment
The action environment of this compound is typically within the cellular environment, where it interacts with its target, CDK2
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of the cell cycle .
Cellular Effects
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane has shown significant cytotoxic activities against various cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . Specifically, it has been found to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses have shown to have toxic or adverse effects .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the construction of the bicyclic ring system. Key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-1-methylpyrazole and formamide derivatives.
Construction of the bicyclic ring system: This step often involves intramolecular cyclization reactions, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with suitable reagents to form the oxa-azabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring or the bicyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. The molecular formula is with a molecular weight of approximately 230.26 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo derivatives, including those related to the compound . For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). In vitro assays demonstrated that certain derivatives exhibit potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some compounds showing IC50 values as low as 0.016 µM against wild-type EGFR .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of pyrazole-based compounds. A series of pyrazole derivatives were evaluated for their inhibitory activity against several bacterial strains, demonstrating significant antimicrobial effects. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Case Study 1: EGFR Inhibition
A study published in 2022 synthesized new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most promising compound exhibited remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against mutant forms . This highlights the potential of this class of compounds in targeted cancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole-based compounds were designed and synthesized to evaluate their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives had strong inhibitory effects, suggesting their utility in developing new antimicrobial agents .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane: Unique due to its bicyclic structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar core structure but lack the bicyclic ring system.
Oxa-azabicycloheptane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazolo[3,4-d]pyrimidine core with the oxa-azabicycloheptane ring. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a novel organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Structural Characteristics
The compound features a complex bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety with a bicyclic azabicyclo structure. The unique combination of these structural elements is believed to enhance its interaction with biological targets.
Property | Value |
---|---|
Chemical Formula | C₉H₈N₆O |
Molecular Weight | 200.2 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a crucial regulator in cell cycle progression. By inhibiting CDK2, it disrupts normal cell cycle events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Interaction with CDK2
The binding affinity of the compound to the ATP-binding site of CDK2 is critical for its inhibitory action. This competitive inhibition halts phosphorylation processes essential for cell cycle advancement, which has been demonstrated through various in vitro studies.
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated against several cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 | 15 | CDK2 inhibition |
HCT-116 | 12 | CDK2 inhibition |
HeLa | 18 | CDK2 inhibition |
These studies demonstrate significant cytotoxicity, indicating that the compound may serve as a promising candidate for further development as an anticancer agent.
Additional Biological Activities
Beyond its role as a CDK2 inhibitor, preliminary studies suggest potential anti-inflammatory and antibacterial properties. These activities are being investigated in ongoing research to better understand the full scope of its pharmacological effects.
Case Studies and Research Findings
Recent publications have highlighted various aspects of the biological activity of pyrazolo derivatives similar to our compound:
- Antitumor Activity : A series of pyrazolo derivatives have shown promising results against BRAF(V600E) mutations and other oncogenic targets, suggesting a broad spectrum of antitumor efficacy across different cancer types .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been observed in models simulating inflammatory responses .
- Antibacterial Properties : Related compounds have demonstrated significant antibacterial activity against various pathogens, providing insight into potential applications beyond oncology .
Eigenschaften
IUPAC Name |
5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFMLIVOXZIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.